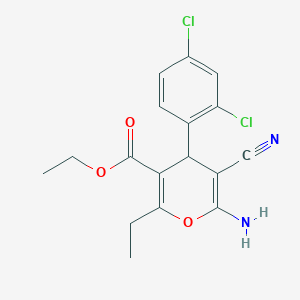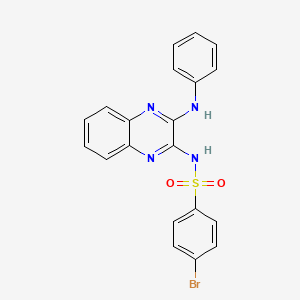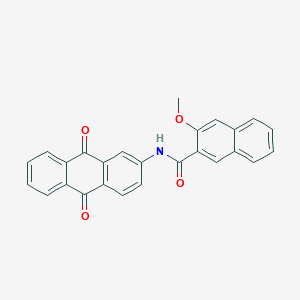![molecular formula C24H24O5 B5222902 [4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone](/img/structure/B5222902.png)
[4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a phenylmethanone core with multiple ethoxy and methoxy groups, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzophenone with 2-(2-methoxyphenoxy)ethanol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phenylmethanone core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
[4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of [4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to target proteins. Additionally, the phenylmethanone core can interact with aromatic residues in proteins, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde
- 4-METHOXY-N-((E)-2-{4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE
Uniqueness
Compared to similar compounds, [4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone stands out due to its unique combination of methoxy and ethoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
[4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-26-22-9-5-6-10-23(22)29-18-16-27-15-17-28-21-13-11-20(12-14-21)24(25)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKXLXKZAHATOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]ethanone](/img/structure/B5222825.png)
![methyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5222828.png)

![(4Z)-4-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-phenyl-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B5222838.png)

![(4Z)-1-(4-methylphenyl)-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5222849.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](furan-2-yl)methanone](/img/structure/B5222850.png)
![(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5222859.png)

![N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5222878.png)
![8-chloro-2-(4-ethylphenyl)-N'-[1-(4-isopropoxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5222884.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222897.png)
![5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5222915.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5222922.png)
